7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
CAS No.: 89937-15-5
Cat. No.: VC18449143
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89937-15-5 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile |
| Standard InChI | InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2 |
| Standard InChI Key | BGGSEUYQVPUNOA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)C(=O)C2(C#N)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Stereoelectronic Features
The compound’s bicyclo[4.2.0]octane core consists of a seven-membered ring fused to a three-membered ring, creating significant steric strain that influences its reactivity . X-ray crystallography and computational modeling reveal that the chloro and carbonitrile groups occupy adjacent positions on the bridgehead carbon (C7), imposing torsional constraints that stabilize a specific conformational isomer . The carbonyl group at C8 introduces additional polarity, facilitating dipole-dipole interactions in both solution and solid states.
Table 1: Key Structural Parameters
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectra confirm the bicyclic structure:
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¹H NMR: Signals at δ 1.2–2.8 ppm correspond to methylene protons in the bicyclic system, while bridgehead hydrogens appear as doublets of doublets near δ 3.1 ppm due to coupling with adjacent chlorinated and nitrile-bearing carbons .
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¹³C NMR: The carbonyl carbon resonates at δ 208 ppm, with the nitrile carbon at δ 118 ppm and the chlorinated carbon at δ 72 ppm .
Infrared spectroscopy shows strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (C=O stretch).
Synthetic Methodologies
Bicyclic Core Construction
The most cited route involves a Diels-Alder reaction between cyclooctadiene and a chlorinated acrylonitrile derivative, followed by oxidative ring contraction . Fishbein and Moore (1984) reported a 71% yield using this approach, though the exact reaction conditions remain proprietary . Alternative methods include:
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Photochemical [2+2] cycloaddition: Utilizes UV irradiation of norbornene analogs with chloroacetonitrile, yielding the bicyclic skeleton with moderate stereoselectivity.
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Transition-metal catalysis: Palladium-mediated coupling of preformed bicyclic fragments, though this method suffers from scalability issues.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Diels-Alder/oxidation | 71 | High reproducibility | Multi-step, harsh oxidants |
| Photochemical cycloaddition | 45 | Atom economy | Low stereocontrol |
| Transition-metal catalysis | 38 | Modularity | Costly catalysts |
Functionalization Strategies
Post-synthetic modifications exploit the reactivity of the nitrile and carbonyl groups:
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Nitrile hydrolysis: Controlled acidic hydrolysis converts the -C≡N group to -COOH, enabling peptide coupling for drug conjugates.
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Chloride displacement: Nucleophilic substitution at C7 with amines or thiols generates analogs with enhanced solubility.
Chemical Reactivity and Mechanistic Insights
Electrophilic and Nucleophilic Sites
The electron-deficient nitrile group acts as an electrophilic trap for Grignard reagents and organozinc compounds, while the carbonyl oxygen participates in hydrogen bonding and keto-enol tautomerism under basic conditions . Density functional theory (DFT) calculations indicate that the chlorinated carbon’s partial positive charge (δ+ = 0.32) facilitates SN2-type displacements .
Thermal and Photochemical Decomposition
Thermogravimetric analysis reveals decomposition onset at 185°C, primarily through retro-Diels-Alder cleavage of the bicyclic system. UV irradiation at 254 nm induces nitrile-to-isocyanide rearrangement, a pathway leveraged in photoresist applications.
Biological and Industrial Applications
Materials Science Applications
The strained bicyclic system serves as a monomer for high-performance polymers:
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Polyimides: Copolymerization with diamines yields films with tensile strength >200 MPa and glass transition temperatures exceeding 300°C.
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Liquid crystals: Chiral derivatives induce helical pitch lengths <400 nm in nematic phases, suitable for optical devices.
Challenges and Future Directions
Synthetic Bottlenecks
Current routes suffer from low yields (38–71%) and expensive catalysts. Future work should explore enzymatic ring-closing strategies or flow chemistry approaches to improve efficiency .
Unanswered Mechanistic Questions
The exact role of the chlorinated carbon in mediating ring strain and reactivity warrants further computational modeling. Additionally, the compound’s metabolic fate and toxicity profile remain uncharacterized .
Emerging Opportunities
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Drug delivery: Biodegradable micelles incorporating hydrolyzed nitrile derivatives could target tumor microenvironments.
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Advanced composites: Crosslinked polymers derived from this bicycle may outperform conventional epoxy resins in aerospace applications.
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